5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a 2-methylimidazo[1,2-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[1,2-b]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo[1,2-b]pyridazine core.
Chlorination of the pyrimidine ring: The final step involves the chlorination of the pyrimidine ring, which can be carried out using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-b]pyridazine ring.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution of the chlorine atom can yield a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been widely studied for their pharmacological properties.
Pyrimidine derivatives: Compounds like 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid share structural similarities and have been explored for various applications.
Uniqueness
5-Chloro-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16ClN7 |
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Molecular Weight |
329.79 g/mol |
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H16ClN7/c1-11-10-23-13(19-11)2-3-14(20-23)21-4-6-22(7-5-21)15-17-8-12(16)9-18-15/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
GTLDSHUJJADURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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